molecular formula C6H12N2O2 B041395 Methyl piperazine-1-carboxylate CAS No. 50606-31-0

Methyl piperazine-1-carboxylate

Cat. No. B041395
CAS RN: 50606-31-0
M. Wt: 144.17 g/mol
InChI Key: ZPJZSEHCMJYUPI-UHFFFAOYSA-N
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Patent
US03933802

Procedure details

13.5 g of 5-(dimethylsulphamoyl)-isatoic acid anhydride and 70 ml of absolute dioxane are gently warmed. As soon as the reaction mixture has reached 40°C, a solution of 8.3 g of N-methoxycarbonylpiperazine is added dropwise and the mixture is then heated further, an evolution of carbon dioxide setting in at about 70°C. The mixture is heated under reflux for a further hour and allowed to cool somewhat, insoluble matter is filtered off and the filtrate is concentrated under reduced pressure. The colourless crystals which are precipitated are filtered off with suction and recrystallised from 350 ml of methanol. 13.1 g of 1-[5-dimethylsulphamoyl)-anthraniloyl]-4-ethoxycarbonyl-piperazine, melting point 202°-204°C, are thus obtained.
Name
5-(dimethylsulphamoyl)-isatoic acid anhydride
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)S(C1C=[C:10]2[C:11]([O:13][C:14](=[O:16])[NH:15][C:9]2=[CH:8]C=1)=O)(=O)=O.COC([N:23]1CCN[CH2:25][CH2:24]1)=O.C(=O)=O>O1CCOCC1>[CH2:11]([O:13][C:14]([N:15]1[CH2:9][CH2:8][NH:23][CH2:24][CH2:25]1)=[O:16])[CH3:10]

Inputs

Step One
Name
5-(dimethylsulphamoyl)-isatoic acid anhydride
Quantity
13.5 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
COC(=O)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reached 40°C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated further
CUSTOM
Type
CUSTOM
Details
in at about 70°C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool somewhat
FILTRATION
Type
FILTRATION
Details
insoluble matter is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The colourless crystals which are precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from 350 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.